molecular formula C10H13N3S B193619 5-(propylthio)-1H-benzimidazol-2-amine CAS No. 80983-36-4

5-(propylthio)-1H-benzimidazol-2-amine

Cat. No. B193619
CAS RN: 80983-36-4
M. Wt: 207.3 g/mol
InChI Key: RKMOQLOKJZARIG-UHFFFAOYSA-N
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Description

5-(propylthio)-1H-benzimidazol-2-amine is a chemical compound that belongs to the class of benzimidazoles . Benzimidazoles are a class of heterocyclic aromatic organic compounds that are widely used in medicinal chemistry and have a wide range of biological activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of a related compound, methyl 5-propylthio-2-benzimidazolecarbamate, involves the reaction of the corresponding amine with a carbamoyl chloride . Another related compound, 5-(propylthio)-1,3,4-thiadiazol-2-amine, was synthesized by the reaction between the carboxylic derivative of the thiadiazole moiety and chitosan .


Molecular Structure Analysis

The molecular structure of 5-(propylthio)-1H-benzimidazol-2-amine can be analyzed using various spectroscopic techniques. For instance, Fourier transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (1H/13C-NMR), and X-ray diffraction (XRD) can be used to characterize the structure .

Mechanism of Action

Target of Action

5-(Propylthio)-1H-benzimidazol-2-amine, also known as Albendazole, primarily targets the thyroid gland . It is used to manage hyperthyroidism, which is due to an overactive thyroid gland . The thyroid gland is responsible for the production of thyroid hormones, thyroxine (T4) and triiodothyronine (T3), which are crucial for the regulation of metabolism .

Mode of Action

The compound works by decreasing the amount of thyroid hormone produced by the thyroid gland and blocking the conversion of thyroxine (T4) to triiodothyronine (T3) . It does this by interfering with the thyroid peroxidase enzyme, which normally aids in the incorporation of iodine into the thyroglobulin protein to form the thyroid hormones . This action decreases thyroid hormone production .

Biochemical Pathways

The compound affects the pentose phosphate pathway (PPP) . The PPP is a significant source of NADPH, which is required for reductive biosynthetic reactions such as those of cholesterol biosynthesis, bile acid synthesis, steroid hormone biosynthesis, and fatty acid synthesis . By inhibiting the production of thyroid hormones, the compound can potentially influence these biochemical pathways.

Pharmacokinetics

The compound has a bioavailability of 80%-95% . This means that when taken orally, 80%-95% of the drug reaches the systemic circulation, which is a high rate of absorption . The elimination half-life of the compound is approximately 2 hours , indicating that it is relatively quickly metabolized and excreted from the body .

Result of Action

The primary result of the compound’s action is the reduction in the levels of thyroid hormones . This leads to a decrease in the symptoms of hyperthyroidism, such as rapid heart rate, weight loss, and anxiety . It’s important to note that the compound’s use can lead to side effects, including itchiness, hair loss, parotid swelling, vomiting, muscle pains, numbness, and headache .

properties

IUPAC Name

6-propylsulfanyl-1H-benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3S/c1-2-5-14-7-3-4-8-9(6-7)13-10(11)12-8/h3-4,6H,2,5H2,1H3,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKMOQLOKJZARIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=CC2=C(C=C1)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40230824
Record name 1H-Benzimidazol-2-amine, 5-(propylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40230824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(propylthio)-1H-benzimidazol-2-amine

CAS RN

80983-36-4
Record name Albendazole amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080983364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Benzimidazol-2-amine, 5-(propylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40230824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALBENDAZOLE AMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72ZXL83Y32
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 5-(propylthio)-1H-benzo[d]imidazol-2-amine a significant compound in albendazole research?

A: This compound, previously unreported, serves as a novel hapten in developing highly specific antibodies against albendazole (ABZ) and its metabolites (ABZSO2, ABZSO, ABZNH2SO2), collectively termed ABZs []. Traditional detection methods struggle to distinguish between ABZ and its metabolites. This novel hapten was strategically designed to expose the characteristic sulfanyl group of ABZ to the immune system. This design facilitated the production of a monoclonal antibody (Mab) capable of recognizing and binding to all four target molecules []. This breakthrough is crucial for developing accurate and efficient immunoassays to monitor ABZ residues in food products, ensuring consumer safety.

Q2: How effective is this novel antibody in detecting ABZs compared to previous methods?

A: The research demonstrates a significant improvement in detection sensitivity using the newly developed monoclonal antibody []. In optimized competitive enzyme-linked immunosorbent assay (ic-ELISA) conditions, the antibody exhibited impressive IC50 values (concentrations at which 50% binding is inhibited):

    1. "Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole and Its Metabolites in Animal-Origin Food"

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